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Compound Name: Butoxycarbonyl)piperazin-1-

yl)propanoic acid

Cat. No.: B1270787

Technical Guide: 2-(4-(tert-
butoxycarbonyl)piperazin-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological relevance of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic

acid. This document is intended for an audience with a professional background in chemistry,
pharmacology, and drug development.

Chemical and Physical Properties

2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid is a piperazine derivative with a
tert-butoxycarbonyl (Boc) protecting group and a propanoic acid moiety. The presence of these
functional groups makes it a valuable building block in medicinal chemistry and organic
synthesis.

A summary of its key quantitative data is presented in the table below.
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Property Value Source
Molecular Formula C12H22N204 [1]
Molecular Weight 258.31 g/mol [1]

Not explicitly found for the "2-"
CAS Number isomer. The "3-" isomer has [2]
CAS 242459-97-8.

White to off-white solid
Appearance (inferred from related

compounds).

Soluble in polar organic
Solubility solvents (inferred from related

compounds).

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(4-(tert-
butoxycarbonyl)piperazin-1-yl)propanoic acid is not readily available in the public domain, a
plausible synthetic route can be conceptualized based on established organic chemistry
principles and published syntheses of analogous compounds. A likely approach would involve
the N-alkylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a suitable 2-
halopropanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Hypothetical Experimental Protocol:
Step 1: N-Alkylation of N-Boc-piperazine

o To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such
as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (2.0-
3.0 eq.).

 To this stirred suspension, add ethyl 2-bromopropanoate (1.1 eq.) dropwise at room
temperature.
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» Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts,
and concentrate the filtrate under reduced pressure.

» Purify the crude product, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate, by
column chromatography on silica gel.

Step 2: Hydrolysis of the Ester
e Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

e Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq.) and stir the mixture at room
temperature.

e Monitor the reaction by TLC until the starting material is consumed.

 Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid solution (e.g., 1N
HCI).

o Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid.

Below is a workflow diagram illustrating this hypothetical synthesis.
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Step 1: N-Alkylation

tert-Butyl piperazine-1-carboxylate Ethyl 2-bromopropanoate

N-Alkylation
(Base, Solvent, Heat)

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate

Step 2: Hydrolysis

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate

i

Ester Hydrolysis
(Base, then Acid)

2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Click to download full resolution via product page
A plausible two-step synthesis of the target compound.

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information available detailing the
biological activity or the involvement of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic
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acid in any particular signaling pathway. The piperazine moiety is a common scaffold in a wide
range of biologically active compounds, including those with antidepressant, antipsychotic, and
antimicrobial properties.

The general structure of the target compound suggests its potential as an intermediate in the
synthesis of more complex molecules for drug discovery. The carboxylic acid group provides a
handle for further chemical modifications, such as amide bond formation, allowing for its
conjugation to other pharmacophores. The Boc-protected piperazine allows for selective
deprotection and subsequent functionalization of the secondary amine.

The logical relationship for its potential use in drug discovery is outlined below.

Novel Chemical Entity Biological Screening

5 . Ay Chemical Modification Lead Compound
2-(4-(tert- eils
2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (e.8., Amide Coupling) T D Dl et

Click to download full resolution via product page

Role as a building block in drug discovery.

Researchers and drug development professionals can utilize this compound as a starting
material for the synthesis of libraries of novel compounds to be screened for various biological
activities. The specific biological targets and signaling pathways would be dependent on the
nature of the chemical moieties attached to the carboxylic acid and the piperazine nitrogen
after deprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [molecular weight of 2-(4-(tert-butoxycarbonyl)piperazin-
1-yl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270787#molecular-weight-of-2-4-tert-
butoxycarbonyl-piperazin-1-yl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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